molecular formula C10H10ClNOS B14567170 6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one CAS No. 61436-90-6

6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14567170
CAS No.: 61436-90-6
M. Wt: 227.71 g/mol
InChI Key: ITXGWWGWOZHXAY-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound with a unique structure that includes a chloro group, a methyl group, and a methylsulfanyl group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 6-chloroindole with methylsulfanyl reagents under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated indole derivatives.

    Substitution: Amino or thiol-substituted indole derivatives.

Scientific Research Applications

6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The indole core can also participate in various biochemical interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroindole: Lacks the methyl and methylsulfanyl groups, making it less versatile in chemical reactions.

    3-Methylindole:

    3-(Methylsulfanyl)indole: Lacks the chloro group, which can influence its chemical behavior and biological activity.

Uniqueness

6-Chloro-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of all three functional groups (chloro, methyl, and methylsulfanyl) on the indole core. This combination of groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61436-90-6

Molecular Formula

C10H10ClNOS

Molecular Weight

227.71 g/mol

IUPAC Name

6-chloro-3-methyl-3-methylsulfanyl-1H-indol-2-one

InChI

InChI=1S/C10H10ClNOS/c1-10(14-2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)

InChI Key

ITXGWWGWOZHXAY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Cl)NC1=O)SC

Origin of Product

United States

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